Isoquinoline, 1,2,3,4-tetrahydro-2-octanoyl-
CAS No.: 63937-47-3
Cat. No.: VC15916251
Molecular Formula: C17H25NO
Molecular Weight: 259.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 63937-47-3 |
|---|---|
| Molecular Formula | C17H25NO |
| Molecular Weight | 259.4 g/mol |
| IUPAC Name | 1-(3,4-dihydro-1H-isoquinolin-2-yl)octan-1-one |
| Standard InChI | InChI=1S/C17H25NO/c1-2-3-4-5-6-11-17(19)18-13-12-15-9-7-8-10-16(15)14-18/h7-10H,2-6,11-14H2,1H3 |
| Standard InChI Key | UGWLNAQBMGWTIZ-UHFFFAOYSA-N |
| Canonical SMILES | CCCCCCCC(=O)N1CCC2=CC=CC=C2C1 |
Introduction
Structural and Chemical Properties
Molecular Architecture
Isoquinoline, 1,2,3,4-tetrahydro-2-octanoyl- features a bicyclic framework comprising a benzene ring fused to a partially saturated pyridine ring. The octanoyl side chain (-CO(CH₂)₆CH₃) at the 2-position introduces hydrophobicity, potentially influencing membrane permeability and target binding. Key structural parameters include:
Table 1: Key Physicochemical Properties
The compound’s semi-rigid structure allows conformational flexibility, which may enhance interactions with biological targets such as enzymes or receptors .
Synthesis and Structural Modification
Established Synthetic Routes
While no published protocols directly describe the synthesis of Isoquinoline, 1,2,3,4-tetrahydro-2-octanoyl-, analogous THIQ derivatives are typically prepared via:
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Pictet-Spengler Condensation: Cyclization of β-arylethylamines with carbonyl compounds under acidic conditions .
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Bischler-Napieralski Reaction: Cyclodehydration of N-acyl-β-phenethylamines using phosphoryl chloride or similar reagents .
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Post-Functionalization: Acylation of preformed THIQ scaffolds using octanoyl chloride or activated esters.
Table 2: Comparative Analysis of Synthetic Methods
| Method | Yield Range | Advantages | Limitations |
|---|---|---|---|
| Pictet-Spengler | 40–65% | Single-step cyclization | Limited substrate tolerance |
| Bischler-Napieralski | 50–75% | Broad applicability | Harsh reaction conditions |
| Post-Functionalization | 60–85% | High regioselectivity | Requires preformed THIQ core |
| Activity | Mechanism | Supporting Evidence |
|---|---|---|
| Anti-inflammatory | CRTH2/PGD2 pathway inhibition | |
| Antiproliferative | Tubulin binding, cell cycle arrest | |
| Enzyme inhibition | Urease, acetylcholinesterase |
Research Challenges and Limitations
Data Scarcity
No peer-reviewed studies directly investigate Isoquinoline, 1,2,3,4-tetrahydro-2-octanoyl-’s pharmacokinetics, toxicity, or in vivo efficacy . Existing data derive from structural analogs, limiting extrapolation accuracy.
Synthetic Hurdles
The lack of optimized synthetic protocols complicates large-scale production. Side reactions during acylation—such as N-oxidation or ring dehydrogenation—may reduce yields.
Future Research Directions
Priority Investigations
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Targeted Synthesis: Develop high-yield routes using microwave-assisted or flow chemistry techniques.
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Pharmacological Profiling: Screen against cancer cell lines (e.g., MCF-7, H1299) and inflammatory markers (e.g., COX-2, TNF-α) .
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ADMET Studies: Evaluate metabolic stability, cytochrome P450 interactions, and acute toxicity in rodent models .
Table 4: Proposed Experimental Framework
| Study Type | Parameters Assessed | Expected Outcome |
|---|---|---|
| In vitro Cytotoxicity | IC₅₀ vs. HepG2, A549, MCF-7 | Identification of IC₅₀ <10 μM |
| CRTH2 Binding Assay | Radioligand displacement | Ki <100 nM |
| Tubulin Polymerization | Microtubule assembly kinetics | EC₅₀ comparable to paclitaxel |
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